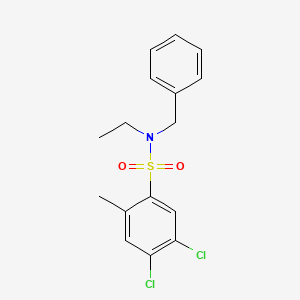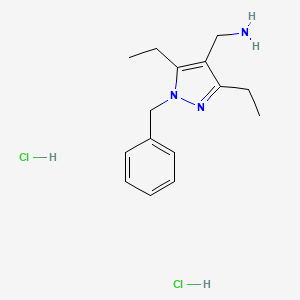![molecular formula C16H12N4OS2 B2617992 6-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-69-7](/img/structure/B2617992.png)
6-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine
Vue d'ensemble
Description
6-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine, also known as MPTB, is a chemical compound with potential applications in scientific research. MPTB is a thiazole-based compound that has been synthesized using specific methods.
Applications De Recherche Scientifique
Protonation Sites and Hydrogen Bonding
The synthesis and structural characterization of derivatives of 6-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine have demonstrated unique sites of protonation and distinctive intermolecular hydrogen bonding patterns. These features are crucial for understanding the molecular conformations and interactions within crystals, leading to potential applications in material science and drug design (Böck et al., 2021).
Antifungal Activity
Compounds derived from this compound have been studied for their antifungal effects. Specifically, derivatives have shown significant activity against types of fungi such as Aspergillus terreus and Aspergillus niger, highlighting their potential as antifungal agents (Jafar et al., 2017).
Anti-tubercular Agents
Research into substituted derivatives has revealed significant anti-tubercular activity against Mycobacterium tuberculosis, indicating potential therapeutic applications for treating tuberculosis. Certain compounds exhibited notable efficacy, suggesting the chemical structure's role in antimicrobial properties (Maurya et al., 2013).
Cancer Cell Line Cytotoxicity
Isoxazole derivatives of this compound have been synthesized and evaluated for cytotoxicity against various cancer cell lines. These compounds showed promising anti-cancer activity, particularly against the Colo205 cell line, by inducing cell cycle arrest and apoptosis through p53 activation and mitochondrial-dependent pathways (Kumbhare et al., 2014).
Dynamic Tautomerism and Divalent N(I) Character
Quantum chemical analysis of N-(pyridin-2-yl)thiazol-2-amine, a closely related compound, has revealed competitive isomeric structures and divalent N(I) character. This study offers insights into the electron distribution and tautomeric preferences of such compounds, which could inform the design of molecules with specific electronic properties (Bhatia et al., 2013).
Mécanisme D'action
Mode of action
Thiazole derivatives often interact with their targets through hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical pathways
Thiazole-containing compounds have been found to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, depending on their specific targets .
Action environment
Factors such as ph, temperature, and the presence of other molecules can affect the action of many drugs .
Analyse Biochimique
Biochemical Properties
6-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can inhibit certain kinases, thereby affecting phosphorylation processes essential for cell signaling . Additionally, it binds to proteins involved in DNA repair and replication, influencing cellular responses to DNA damage .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . Moreover, it affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, inhibiting their activity. This binding can lead to the inhibition of enzyme activity, preventing the phosphorylation of target proteins and disrupting signal transduction pathways . Additionally, it can induce changes in gene expression by interacting with DNA and histone proteins, affecting chromatin structure and gene accessibility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term studies have shown that it can cause sustained changes in cellular metabolism and gene expression, leading to prolonged effects on cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . It can be directed to specific cellular compartments through targeting signals and post-translational modifications, influencing its biological effects .
Propriétés
IUPAC Name |
6-methoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-21-11-2-3-12-14(8-11)23-16(18-12)20-15-19-13(9-22-15)10-4-6-17-7-5-10/h2-9H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIYHGXKRCSFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326053 | |
| Record name | 6-methoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779482 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
862975-69-7 | |
| Record name | 6-methoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-(methylsulfanyl)-N-[2-(piperidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2617911.png)

![N-(1,3-Benzodioxol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2617913.png)


![1-Methyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2617917.png)
![3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2617918.png)



![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2617926.png)
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride](/img/structure/B2617927.png)
![2-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2617928.png)
![5-ethyl-3-oxo-N-(pyridin-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2617930.png)
